molecular formula C26H30O14 B15342133 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one

3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one

Cat. No.: B15342133
M. Wt: 566.5 g/mol
InChI Key: BDRRLCBWJFOSEC-MCETYVDQSA-N
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Description

3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is a complex organic compound belonging to the xanthone family. It is characterized by its intricate structure, which includes multiple hydroxyl groups and methoxy groups attached to a xanthone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one typically involves multiple steps, starting with the base xanthone structure. The key steps include glycosylation reactions to attach the xylopyranosyl and glucopyranosyl groups to the xanthone core. These reactions require specific reagents and controlled conditions to ensure the correct attachment and orientation of the sugar moieties.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful optimization of reaction conditions, including temperature, pH, and the use of catalysts to achieve high yields and purity. The process also involves purification steps to remove any impurities and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple functional groups on the xanthone core and the attached sugar moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the xanthone core, as well as substituted xanthones with different functional groups attached.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is used as a fluorescent probe. Its fluorescence properties allow for the visualization and tracking of biological molecules and processes.

Medicine: The compound has potential medicinal applications due to its biological activity. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. These properties make it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of inflammatory pathways, while its anticancer properties are linked to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Xanthone: The base structure of this compound is xanthone, which is a simpler molecule without the attached sugar moieties.

  • Flavonoids: Flavonoids are another class of compounds with similar antioxidant and anti-inflammatory properties.

  • Anthraquinones: Anthraquinones are structurally similar to xanthones and have been studied for their medicinal properties.

Uniqueness: 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is unique due to its complex structure, which includes multiple sugar moieties attached to the xanthone core. This complexity allows for a wider range of chemical reactions and biological activities compared to simpler xanthone derivatives.

Properties

Molecular Formula

C26H30O14

Molecular Weight

566.5 g/mol

IUPAC Name

3,5-dimethoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C26H30O14/c1-34-10-6-14-17(18(28)11-4-3-5-13(35-2)24(11)38-14)15(7-10)39-26-23(33)21(31)20(30)16(40-26)9-37-25-22(32)19(29)12(27)8-36-25/h3-7,12,16,19-23,25-27,29-33H,8-9H2,1-2H3/t12-,16-,19+,20-,21+,22-,23-,25+,26-/m1/s1

InChI Key

BDRRLCBWJFOSEC-MCETYVDQSA-N

Isomeric SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

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